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Compound of Interest

N-(2-
Compound Name:
iodophenyl)methanesulfonamide

Cat. No. B1298369

For researchers, scientists, and professionals in drug development, this guide provides an in-
depth look at the spectroscopic data and synthesis of N-(2-iodophenyl)methanesulfonamide.
This versatile compound serves as a valuable building block in organic synthesis, particularly in
the construction of complex heterocyclic structures.

Summary of Spectroscopic Data

The structural integrity of N-(2-iodophenyl)methanesulfonamide (C7HsINO2S, Molecular
Weight: 297.12 g/mol ) is confirmed through a combination of Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has
been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(2-
iodophenyl)methanesulfonamide in solution. Both *H and 3C NMR provide detailed
information about the chemical environment of the hydrogen and carbon atoms, respectively.

IH NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the
sulfonamide proton, the aromatic protons, and the methyl protons of the methanesulfonyl

group.
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Typical Chemical Shift (d)
Proton Notes
ppm

Broad singlet; position can be

Sulfonamide (N-H) ~9.0-10.3 influenced by solvent and
concentration.

Complex multiplet pattern due

Aromatic (Ar-H) ~7.0-8.0 to coupling between adjacent
protons.
Methyl (SO2CH3) ~3.0 Sharp singlet.

13C NMR: The carbon NMR spectrum complements the *H NMR data, providing insight into the

carbon framework of the molecule.

Carbon Typical Chemical Shift (d) ppm
Aromatic (Ar-C) ~111 - 160
Methyl (SO2CHs3) Not explicitly found in search results

Infrared (IR) Spectroscopy

The IR spectrum of N-(2-iodophenyl)methanesulfonamide displays key absorption bands
that are characteristic of its functional groups.
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] **Characteristic ] ]
Functional Group . Vibrational Mode
Absorption (cm~?) **

Sulfonyl (S=0) ~1320 Asymmetric Stretch
Sulfonyl (S=0) ~1140 Symmetric Stretch
] Not explicitly found in search
Sulfonamide (N-H) Stretch
results

) Not explicitly found in search
Aromatic C-H Stretch
results

Not explicitly found in search
Methyl C-H Stretch
results

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular
weight and elemental formula of the compound.

Parameter Value
Molecular Formula C7HsINO2S
Monoisotopic Mass 296.93205 Da

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of N-(2-
iodophenyl)methanesulfonamide are crucial for reproducibility and further research.

Synthesis of N-(2-iodophenyl)methanesulfonamide

The most common synthetic route to N-(2-iodophenyl)methanesulfonamide is through the
direct amination of 2-iodoaniline with methanesulfonyl chloride.[1]

Procedure:

e Dissolve 2-iodoaniline in a suitable solvent, such as dichloromethane, in a reaction vessel.
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e Add a base, typically a tertiary amine like triethylamine, to the solution to act as an acid
scavenger.

e Cool the reaction mixture in an ice bath.
o Slowly add methanesulfonyl chloride to the cooled solution with stirring.

» Allow the reaction to warm to room temperature and stir until the reaction is complete, which
can be monitored by thin-layer chromatography (TLC).

» Upon completion, the reaction mixture is typically washed with water and brine, dried over an
anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
pure N-(2-iodophenyl)methanesulfonamide.

2-Todoaniline

Methanesulfonyl_Chloride

N-(2-iodophenyl)methanesulfonamide

Aqueous Workup

Nucleophilic Substitution

Triethylammonium chloride

Base (e.g., Triethylamine)
in Solvent (e.g., Dichloromethane)
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Synthesis of N-(2-iodophenyl)methanesulfonamide.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-
0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-ds) in a 5 mm NMR tube.
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e Instrumentation: Acquire *H and 3C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

o Data Acquisition: Use standard pulse sequences. For *H NMR, a sufficient number of scans
should be acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of
scans will likely be necessary due to the lower natural abundance of the 13C isotope.

IR Spectroscopy:

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin
film from a volatile solvent on a salt plate (e.g., NaCl or KBr).

e Instrumentation: Record the spectrum using a Fourier-transform infrared (FT-IR)
spectrometer.

o Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the empty sample holder (or the salt plate
with solvent, if applicable) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

 Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a
time-of-flight (TOF) or Orbitrap instrument, with an appropriate ionization source (e.g.,
electrospray ionization - ESI).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on
the desired adduct, over a relevant mass-to-charge (m/z) range.

Synthetic Utility and Reaction Pathways

N-(2-iodophenyl)methanesulfonamide is a key intermediate in various synthetic
transformations, primarily due to the reactivity of the carbon-iodine bond. It is particularly useful
in palladium-catalyzed cross-coupling reactions for the synthesis of complex heterocyclic
compounds.[1]
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Synthetic applications of N-(2-iodophenyl)methanesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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